[1,2,4]Triazolo[4,3-a]pyridine-3-thiol
Overview
Description
[1,2,4]Triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound that features a fused triazole and pyridine ring system with a thiol group at the third position.
Mechanism of Action
Target of Action
The primary target of [1,2,4]Triazolo[4,3-a]pyridine-3-thiol is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 plays a crucial role in maintaining a balance between immune tolerance and immunity . Overexpression of IDO1 in the tumor microenvironment can lead to a dysregulation of this balance, resulting in tumor cells escaping immune control .
Mode of Action
The compound interacts with IDO1, inhibiting its catalytic activity . This inhibition is achieved through the compound’s novel chemotype, based on a [1,2,4] triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among heme binding moieties, and its use has resulted in an improvement of potency to sub-micromolar levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the kynurenine pathway . IDO1’s role in this pathway is the conversion of tryptophan into kynurenines . By inhibiting IDO1, the compound disrupts this conversion, affecting the balance between immune tolerance and immunity .
Pharmacokinetics
It is noted that the compound exhibits excellent in vitro metabolic stability , which could potentially impact its bioavailability.
Result of Action
The inhibition of IDO1 by this compound can boost the immune response, making it a promising strategy in cancer immunotherapy . It can work in synergy with other immunotherapeutic agents, enhancing their efficacy .
Action Environment
The action of this compound can be influenced by the tumor microenvironment, where IDO1 is often overexpressed
Biochemical Analysis
Biochemical Properties
[1,2,4]Triazolo[4,3-a]pyridine-3-thiol plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the metabolism of tryptophan Additionally, this compound can bind to metal ions, forming complexes that may influence various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of c-Met kinase, a protein involved in cell growth and differentiation . By modulating the activity of such kinases, this compound can influence cell proliferation and apoptosis, making it a potential candidate for cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways. For example, its interaction with IDO1 involves binding to the heme group of the enzyme, preventing the conversion of tryptophan to kynurenine . This inhibition can lead to changes in immune cell function and has implications for cancer therapy. Additionally, this compound can form hydrogen bonds with proteins, stabilizing or destabilizing their structures and affecting their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . This compound can also influence metabolic flux by interacting with key enzymes and cofactors, altering the levels of metabolites and affecting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can influence its biological activity and effectiveness in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with hydrazides, followed by cyclization and dehydration under microwave irradiation . Another approach involves the use of dicationic molten salts as catalysts, which facilitate the formation of the triazole ring under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact and enhance the sustainability of the production process .
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The triazole and pyridine rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives, thioethers.
Substitution: Various substituted triazolo[4,3-a]pyridine derivatives
Chemistry:
Catalysis: this compound derivatives are used as ligands in coordination chemistry and catalysis.
Materials Science: The compound is explored for its potential in the development of novel materials with unique electronic and optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Enzyme Inhibition: It has shown potential as an inhibitor of enzymes such as α-glucosidase, which is relevant for the treatment of Type 2 Diabetes Mellitus.
Industry:
Pharmaceuticals: The compound is investigated for its potential use in drug discovery and development.
Agriculture: It may be used in the development of agrochemicals with enhanced efficacy and safety profiles.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Shares a similar triazole ring system but with a pyrazine ring instead of pyridine.
[1,2,4]Triazolo[4,3-a]pyrimidine: Similar structure with a pyrimidine ring.
[1,2,3]Triazole Derivatives: Differ in the arrangement of nitrogen atoms in the triazole ring
Uniqueness:
Structural Features: The unique fusion of triazole and pyridine rings with a thiol group provides distinct chemical reactivity and biological activity.
Biological Activity: Exhibits specific enzyme inhibition and antimicrobial properties that may not be present in similar compounds
Properties
IUPAC Name |
2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMDNIPQCWNIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=S)N2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219772 | |
Record name | (1,2,4)Triazolo(4,3-a)pyridine-3(2H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6952-68-7 | |
Record name | 1,2,4-Triazolo(4,3-a)pyridine-3-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6952-68-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,2,4)Triazolo(4,3-a)pyridine-3(2H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2,4]Triazolo[4,3-a]pyridine-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,4-TRIAZOLO(4,3-A)PYRIDINE-3-THIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0RLY3OSJ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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